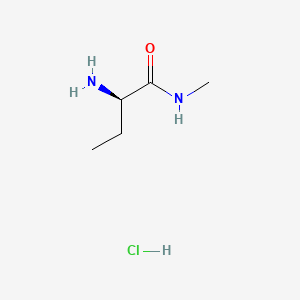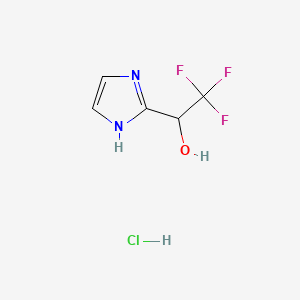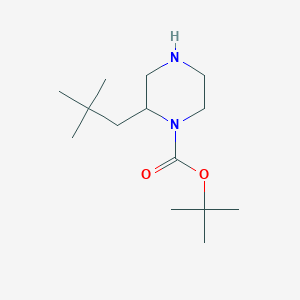
2-(1-Amino-2,2,2-trifluoro-ethyl)-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile is a chemical compound with the molecular formula C8H5F3N2. It is characterized by the presence of a trifluoromethyl group attached to an aminoethyl side chain on a benzonitrile core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile typically involves the reaction of m-amino benzotrifluoride with suitable reagents. One common method includes dissolving m-amino benzotrifluoride in a solvent and subjecting it to specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Applications De Recherche Scientifique
2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile has several scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
- 2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile
Uniqueness
2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the benzonitrile core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
886368-74-7 |
|---|---|
Formule moléculaire |
C9H7F3N2 |
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
2-(1-amino-2,2,2-trifluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,8H,14H2 |
Clé InChI |
DGGKCLUWNDUVNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)


